Cyclohexyl acetate
Overview
Description
Cyclohexyl acetate, also known as acetic acid cyclohexyl ester, is an organic compound with the molecular formula C8H14O2. It is a colorless liquid with a pleasant, fruity odor, commonly used as a fragrance and flavoring agent. The compound is also utilized in various industrial applications due to its solvent properties.
Mechanism of Action
Target of Action
Cyclohexyl acetate is an organic compound with the chemical formula C8H14O2 . It is primarily used as a fragrance material , and its primary targets are olfactory receptors in the human body. These receptors play a crucial role in the perception of smell.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other odorous substances can affect the perception of its smell. Additionally, factors such as temperature and pH could potentially affect its stability and volatility . .
Biochemical Analysis
Biochemical Properties
Cyclohexyl acetate participates in esterification, transesterification, and other organic reactions typical of ester compounds
Molecular Mechanism
The molecular mechanism of this compound primarily involves its conversion to cyclohexanol through hydrogenation . This process is facilitated by catalysts such as Cu-Zr and Cu (I) coordinated amino-functionalized poly (ionic liquid)s .
Temporal Effects in Laboratory Settings
This compound is stable under normal conditions but may undergo hydrolysis in the presence of strong acids or bases . In laboratory settings, it has been observed that no significant activity loss was observed over the Cu (I) coordinated amino-functionalized poly (ionic liquid)s after recycling for at least five times .
Metabolic Pathways
, which is a crucial step in the production of ε-caprolactam.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl acetate can be synthesized through the esterification of cyclohexanol with acetic acid. This reaction is typically catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and proceeds via a nucleophilic acyl substitution mechanism . The reaction conditions generally involve heating the reactants under reflux to drive the esterification to completion.
Industrial Production Methods: In industrial settings, this compound is often produced by the esterification of cyclohexene with acetic acid, followed by hydrogenation. This method not only provides a novel route to yield cyclohexanol and ethanol but also rationally utilizes excess acetic acid . The hydrogenation step is typically carried out using copper-based catalysts, such as Cu-Zr or Cu-Al2O3, under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl acetate undergoes various chemical reactions, including:
Hydrogenation: Converts this compound to cyclohexanol and ethanol using catalysts like Cu-Zr or Cu-Al2O3
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to cyclohexanol and acetic acid.
Transesterification: this compound can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrogenation: Copper-based catalysts, high pressure (3 MPa), and high temperature (250°C).
Hydrolysis: Acidic or basic conditions, typically using sulfuric acid or sodium hydroxide.
Transesterification: Acid or base catalysts, such as sulfuric acid or sodium methoxide.
Major Products:
Hydrogenation: Cyclohexanol and ethanol.
Hydrolysis: Cyclohexanol and acetic acid.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Cyclohexyl acetate has several scientific research applications, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in studies related to fragrance and flavor compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its solvent properties.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes
Comparison with Similar Compounds
Cyclohexyl acetate can be compared with other similar esters, such as:
Ethyl acetate: A common solvent with a lower boiling point and different odor profile.
Methyl cyclohexanecarboxylate: Another ester with similar solvent properties but different chemical structure.
Cyclohexanecarboxylic acid: The acid counterpart of this compound, used in different applications
Uniqueness: this compound is unique due to its combination of solvent properties, pleasant odor, and versatility in various chemical reactions. Its ability to undergo hydrogenation to produce valuable chemicals like cyclohexanol and ethanol further distinguishes it from other esters .
Properties
IUPAC Name |
cyclohexyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(9)10-8-5-3-2-4-6-8/h8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLLIJHXUHJATK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2, Array | |
Record name | CYCLOHEXYL ACETATE | |
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Record name | CYCLOHEXYL ACETATE | |
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Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052299 | |
Record name | Cyclohexyl acetate | |
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Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclohexyl acetate appears as a colorless liquid. Flash point 136 °F. Slightly less dense than water and insoluble in water. Vapors are much heavier than air and may be narcotic in high concentrations. May emit acrid smoke and irritating fumes when heated to high temperatures. Used as a solvent and in making rubber., Colorless liquid with a fruity, apple-like odor; [CHEMINFO], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Oily liquid; odour reminiscent of amyl acetate | |
Record name | CYCLOHEXYL ACETATE | |
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Record name | Cyclohexyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1025/ | |
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Boiling Point |
350 °F at 760 mmHg (USCG, 1999), 173 °C, 175.00 to 177.00 °C. @ 760.00 mm Hg | |
Record name | CYCLOHEXYL ACETATE | |
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Flash Point |
136 °F (USCG, 1999), 136 °F; 58 °C (Closed cup), 58 °C c.c. | |
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Solubility |
Very soluble in ethyl ether and ethanol., Solubility in water, g/100ml at 20 °C: 0.2 (slightly soluble), Insoluble in water; miscible in ether, Miscible at room temperature (in ethanol) | |
Record name | CYCLOHEXYL ACETATE | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1025/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.966 (USCG, 1999) - Less dense than water; will float, 0.968 g/cu cm at 20 °C, Density (at 20 °C): 0.97 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.02, 0.971-0.978 | |
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Record name | Cyclohexyl acetate | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1025/ | |
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Vapor Density |
4.9 (AIR= 1), Relative vapor density (air = 1): 4.9 | |
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Vapor Pressure |
11.0 [mmHg], 11 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 1.46 | |
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Color/Form |
COLORLESS OILY LIQUID | |
CAS No. |
622-45-7 | |
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Melting Point |
Freezing point = -65 °C, -65 °C | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2820 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cyclohexyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031352 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | CYCLOHEXYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0426 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.